![molecular formula C26H25N3O4S3 B2978241 2-(2-((5-(4-甲氧基苯基)噻吩并[2,3-d]嘧啶-4-基)硫代)乙酰氨基)-4,5,6,7-四氢苯并[b]噻吩-3-甲酸乙酯 CAS No. 457909-94-3](/img/structure/B2978241.png)

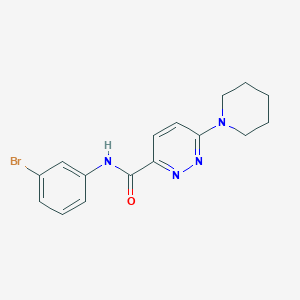

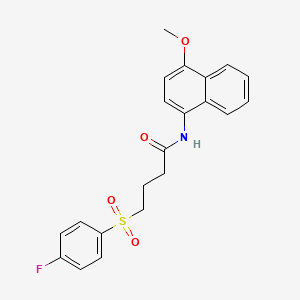

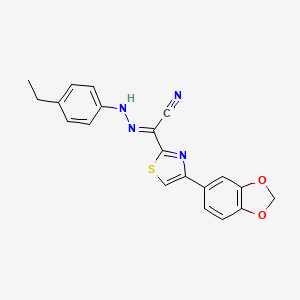

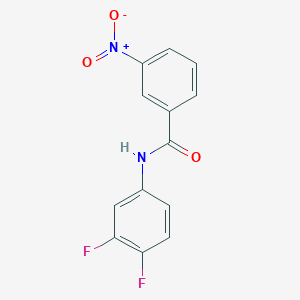

2-(2-((5-(4-甲氧基苯基)噻吩并[2,3-d]嘧啶-4-基)硫代)乙酰氨基)-4,5,6,7-四氢苯并[b]噻吩-3-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound you’re asking about, Ethyl 2-(2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thioxopyrimidines are typically cyclization processes or domino reactions . These reactions often involve the interaction of 2-halo derivatives with sulfur-containing reagents .科学研究应用

新型杂环化合物的合成

相关化合物 2-(3-烯丙基硫脲基)-4,5,6,7-四氢苯并[b]噻吩-3-甲酸乙酯已被用作构建模块,用于合成具有对结肠 HCT-116 人癌细胞系具有有效抗癌活性的新型杂环化合物。这项研究表明使用类似结构开发新的抗癌剂的潜力 (Abdel-Motaal、Asem 和 Alanzy,2020)。

抗菌和抗氧化特性

通过环丙烷化合成的木脂素共轭物产生了表现出优异的抗菌和抗真菌特性以及显着的抗氧化潜力的化合物。这表明此类化合物在创建有效的抗菌和抗氧化剂方面的价值 (Raghavendra 等,2016)。

凋亡诱导剂的发现

研究表明,基于 2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-甲酸乙酯合成的衍生物已在乳腺癌细胞 (MCF-7) 中诱导凋亡,突出了它们作为抗癌治疗剂的潜力。这证明了此类化合物作为开发新的癌症治疗方法的基础的能力 (Gad 等,2020)。

抗风湿潜力

2-(2-氰基-3-巯基-3-(苯基氨基)丙烯酰胺基)-4,5,6,7-四氢苯并[b]噻吩-3-甲酸乙酯及其金属配合物在体内表现出显着的抗风湿作用。这强调了此类化合物在治疗风湿病中的治疗潜力 (Sherif 和 Hosny,2014)。

未来方向

Thioxopyrimidines and their condensed analogs are a focus of ongoing research due to their diverse biological activities . The development of new effective methods for their synthesis is a key area of interest . Further studies are needed to fully understand their mechanisms of action and potential applications in medicine.

作用机制

Target of Action

It is known that thiophene-based analogs and pyrimidine derivatives, which are part of this compound’s structure, have been studied for their potential biological activities . These compounds have shown diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .

Mode of Action

The introduction of a thiol group in pyrimidine derivatives, which is a feature of this compound, is known to provide additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .

Biochemical Pathways

It is known that thiophene-based analogs and pyrimidine derivatives can influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Given the diverse biological activities associated with thiophene-based analogs and pyrimidine derivatives, it is likely that this compound could have a range of potential effects at the molecular and cellular level .

属性

IUPAC Name |

ethyl 2-[[2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4S3/c1-3-33-26(31)22-17-6-4-5-7-19(17)36-25(22)29-20(30)13-35-24-21-18(12-34-23(21)27-14-28-24)15-8-10-16(32-2)11-9-15/h8-12,14H,3-7,13H2,1-2H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSCATRYJRWYRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-7-[(3-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2978158.png)

![3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2978161.png)

![3-[(2,5-Dimethylphenyl)methyl]-8-(5-chloro-2-methoxyphenyl)-1-methyl-1,3,5-tri hydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2978165.png)

![N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2978167.png)

![3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2978168.png)

![1-methyl-7-phenyl-3,8-dipropyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2978174.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2978175.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2978176.png)